molecular formula C12H19NO4 B15302742 rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate

rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate

Cat. No.: B15302742
M. Wt: 241.28 g/mol
InChI Key: AAIUZRIXGSQHRI-JOYOIKCWSA-N
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Description

rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate: is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that can undergo cyclization to form the furo[2,3-c]pyrrole ring system. The formyl group can be introduced through formylation reactions, and the tert-butyl ester can be added via esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic compounds .

Biology and Medicine: In medicinal chemistry, rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is investigated for its potential as a pharmacophore. It can be modified to create analogs with potential therapeutic properties .

Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes. It can be used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism by which rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate
  • tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Uniqueness: rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is unique due to its specific ring structure and the presence of a formyl group. This combination of features provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-3a-formyl-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-9-12(7-13,8-14)4-5-16-9/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1

InChI Key

AAIUZRIXGSQHRI-JOYOIKCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCO2)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCO2)C=O

Origin of Product

United States

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